Pimpinellin

概要

説明

準備方法

合成経路および反応条件

ピンピネリンは、天然資源からの抽出や化学合成など、いくつかの方法で合成することができます。 抽出プロセスは通常、アセトンやエタノールなどの溶媒を使用して植物材料から化合物を単離することを伴います 。 化学合成経路は、通常、制御された条件下で適切な前駆体の環化によってフロクマリン構造を形成することを伴います .

工業生産方法

ピンピネリンの工業生産には、高収率と純度を確保するために最適化された反応条件を使用して、植物源からの大規模な抽出または化学合成が含まれます。 プロセスには、溶媒抽出、クロマトグラフィーによる精製、結晶化などのステップが含まれる場合があります .

化学反応の分析

反応の種類

ピンピネリンは、次のようなさまざまな化学反応を受けます。

酸化: ピンピネリンは、酸化されてさまざまな誘導体を形成することができます。

還元: 還元反応は、ピンピネリンに存在する官能基を変更することができます。

一般的な試薬および条件

これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます。 反応条件は、通常、所望の変換を確保するために、制御された温度とpHレベルを伴います .

生成される主な生成物

科学研究への応用

ピンピネリンは、次のような幅広い科学研究への応用があります。

科学的研究の応用

Medicinal Applications

Pimpinellin exhibits several therapeutic properties that have been documented in various studies:

- Antioxidant Activity : this compound has been shown to possess significant antioxidant properties, which contribute to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial in preventing cellular damage and may play a role in the management of chronic diseases such as diabetes and cancer .

- Antimicrobial Effects : Research indicates that this compound demonstrates antibacterial activity against various pathogens, including Staphylococcus aureus. Its synergistic effect with other antibacterial agents enhances its efficacy against resistant strains .

- Anti-Tumor Properties : this compound has been reported to induce apoptosis in tumor cells. In vitro studies show that it can inhibit the growth of certain cancer cell lines, such as MCF-7 (breast cancer), by inducing endoplasmic reticulum stress and protein aggregation .

- Hypoglycemic Effects : In animal models, this compound has shown potential in lowering blood glucose levels and improving insulin sensitivity, making it a candidate for diabetes management .

Pharmacological Studies

This compound's pharmacological profile has been extensively studied, revealing its potential mechanisms of action:

- Platelet Aggregation Inhibition : Studies have demonstrated that this compound effectively inhibits collagen-induced platelet aggregation without affecting ADP or thrombin-induced aggregation, suggesting its potential use in cardiovascular health .

- Cytochrome P450 Inhibition : Certain coumarins, including this compound, have been identified as inhibitors of cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition can have implications for drug interactions and the pharmacokinetics of co-administered medications .

Industrial Applications

Beyond its medicinal uses, this compound also holds promise in various industrial applications:

- Cosmetic Industry : Due to its skin-whitening properties attributed to its ability to inhibit melanin production, this compound is being explored as an ingredient in cosmetic formulations aimed at skin lightening and anti-aging .

- Food Preservation : The antioxidant properties of this compound can be leveraged in food preservation to prevent spoilage and extend shelf life by inhibiting oxidative reactions in food products.

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in different applications:

作用機序

ピンピネリンは、次のようないくつかのメカニズムを通じてその効果を発揮します。

ガンマ-アミノ酪酸受容体拮抗作用: ピンピネリンは、ガンマ-アミノ酪酸受容体活性を有するタンパク質の拮抗薬として作用し、神経伝達に影響を与えます.

光付加体の形成: ピンピネリンは、DNAや他の細胞成分と光付加体を形成することができ、さまざまな生物学的効果をもたらします.

類似化合物との比較

ピンピネリンは、次のような化合物を含むメトキシフロクマリンのグループの一部です。

- ベルガプテン

- キサントトキシン

- イソピンピネリン

- フェロプテリン

- ビャクエンゲリコール

- ビャクエンゲリシン

- イソベルガプテン

- スフォンジン

- ペウセダニン

- 8-メトキシペウセダニン

- アパエンシン

- クニディリン

- モエルンドルフリン

- ダウリビエトリン

これらの類似化合物と比較して、ピンピネリンは、特定の生物活性とガンマ-アミノ酪酸受容体の拮抗薬としての作用に特徴があります 。 その独特の化学構造と官能基も、その独特の特性と用途に貢献しています .

生物活性

Pimpinellin, a furanocoumarin derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the pharmacological effects of this compound, focusing on its antiplatelet, neuroprotective, and potential anticancer properties. The findings are supported by recent research studies, data tables, and case analyses.

Chemical Structure and Sources

This compound is a type of methoxyfuranocoumarin (MFC) that can be extracted from plants such as Toddalia asiatica and Angelica species. Its chemical structure includes a furan ring and methoxy groups, which are crucial for its biological activity.

Antiplatelet Activity

Recent studies have demonstrated that this compound exhibits significant antiplatelet effects. In a study conducted by Liu et al. (2021), this compound was shown to inhibit collagen-induced platelet aggregation effectively:

- Inhibition Rates :

- At concentrations of 10 and 20 µM, this compound reduced platelet aggregation from 74% to 36% and 5%, respectively.

- Mechanism of Action :

Table 1: Effects of this compound on Platelet Aggregation

| Concentration (µM) | Aggregation Rate (%) | ATP Release (Relative Units) | P-Selectin Expression |

|---|---|---|---|

| Control | 74 ± 8 | 100 | High |

| 10 | 36 ± 5 | Reduced | Moderate |

| 20 | 5 ± 1 | Significantly Reduced | Low |

Neuroprotective Effects

This compound has also been investigated for its neuroprotective properties. A study indicated that it could reduce seizure-like behavior in animal models:

- Antiepileptic Activity :

- Mechanism :

- The proposed mechanism involves the inhibition of GABA-transaminase, which is crucial for GABA metabolism, thereby enhancing GABAergic transmission in the brain.

Table 2: Neuroprotective Effects of this compound

| Concentration (mg/kg) | Seizure Reduction (%) | Mechanism |

|---|---|---|

| Control | 0 | N/A |

| Low | 25 | GABA-transaminase inhibition |

| Medium | 50 | Enhanced GABAergic activity |

| High | 60 | Significant neuroprotection |

Anticancer Potential

Emerging research suggests that this compound may possess anticancer properties. Although limited, some studies indicate its ability to inhibit cancer cell proliferation:

- Cell Line Studies :

- In vitro assays demonstrated that this compound could inhibit the growth of certain cancer cell lines through apoptosis induction.

- Mechanisms :

Table 3: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (Cervical Cancer) | 30 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 25 | Cell cycle arrest |

| A549 (Lung Cancer) | 35 | Oxidative stress induction |

特性

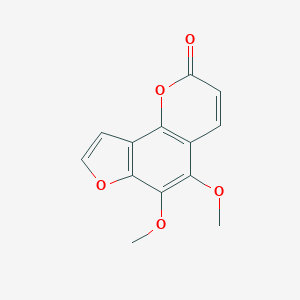

IUPAC Name |

5,6-dimethoxyfuro[2,3-h]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c1-15-11-7-3-4-9(14)18-10(7)8-5-6-17-12(8)13(11)16-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPRWZCEKZLBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CO2)C3=C1C=CC(=O)O3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20156831 | |

| Record name | Pimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water, Soluble in alcohol | |

| Record name | Pimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Off-white needles from methylene chloride/hexane, Yellowish needles | |

CAS No. |

131-12-4 | |

| Record name | Pimpinellin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pimpinellin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pimpinellin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20156831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyfuro[2,3-h]chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIMPINELLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D419UK1B4L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pimpinellidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 °C | |

| Record name | Pimpinellin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8481 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Pimpinellin?

A1: this compound has the molecular formula C13H10O5 and a molecular weight of 246.22 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: Various spectroscopic techniques have been employed to characterize this compound, including UV, IR, MS, and 1D and 2D NMR. These techniques provide information about its functional groups, molecular vibrations, fragmentation patterns, and connectivity of atoms within the molecule. [, , , ]

Q3: How does this compound exert its anti-inflammatory effects?

A3: Research indicates that this compound can reduce inflammation by promoting the ubiquitination and subsequent degradation of PARP1 (poly(ADP-ribose) polymerase 1) via the E3 ubiquitin ligase RNF146. This mechanism inhibits the overactivation of PARP1 and PAR (poly(ADP-ribose)) formation, both of which are implicated in inflammatory responses, particularly in macrophages. []

Q4: What is the role of this compound in inhibiting platelet aggregation?

A4: this compound effectively inhibits collagen-induced platelet aggregation by suppressing the PI3K/Akt pathway. This inhibition reduces granule secretion, including the release of ATP from dense granules and CD62 from α granules, thereby preventing platelet activation and thrombus formation. Notably, this compound does not impact ADP- or thrombin-induced aggregation, indicating a specific mechanism targeting collagen-mediated platelet activation. []

Q5: Does this compound exhibit antifungal activity?

A5: Yes, this compound has demonstrated antifungal activity against various citrus fungal pathogens, including Colletotrichum gloeosporioides. Studies suggest that this compound disrupts fungal morphology, leading to increased mycelium branching, hyphal deformities, and partial septum disappearance. []

Q6: What is the mechanism behind this compound's antitumor activity?

A6: While the precise mechanisms are still under investigation, studies suggest this compound may exert antitumor effects through multiple pathways. Notably, it has shown inhibitory effects on human breast cancer MCF-7 cells, potentially by interfering with cell proliferation and inducing apoptosis. Further research is needed to fully elucidate these mechanisms and identify specific molecular targets. []

Q7: How do structural modifications of this compound affect its biological activity?

A7: Research on this compound and related furanocoumarins indicates that subtle structural changes can significantly impact their biological activity. For instance, the presence and position of methoxy groups, as well as the type of substituents on the furan ring, can influence their binding affinity to target proteins and alter their pharmacological profiles. Further SAR studies are crucial to develop this compound analogs with improved potency and selectivity for specific therapeutic applications. [, , , , ]

Q8: What are the pharmacodynamic effects of this compound in vivo?

A8: In vivo studies have demonstrated various pharmacodynamic effects of this compound. For example, it has shown efficacy in reducing fibrinogen levels in a hemorrhagic rat model, suggesting its potential as a hemostatic agent. Furthermore, it has demonstrated protective effects against LPS-induced sepsis in mouse models, highlighting its anti-inflammatory properties in a systemic inflammatory context. [, ]

Q9: What cell-based assays have been used to study the biological activity of this compound?

A9: Various cell-based assays have been employed to investigate the effects of this compound. These include assays assessing macrophage inflammation, platelet aggregation, and tumor cell viability. These studies provide valuable insights into the cellular and molecular mechanisms underlying the biological activities of this compound. [, , ]

Q10: What animal models have been used to evaluate the efficacy of this compound?

A10: Researchers have utilized various animal models, including rat and mouse models, to evaluate the efficacy of this compound. These models have been instrumental in demonstrating its potential in treating conditions such as sepsis, thrombosis, and cancer. For instance, this compound improved survival rates in LPS-induced sepsis in mice and reduced fibrinogen levels in a hemorrhagic rat model. [, ]

Q11: What analytical methods are commonly used to characterize and quantify this compound?

A11: Several analytical techniques are employed for the characterization and quantification of this compound, including:

- High-Performance Liquid Chromatography (HPLC): This method, often coupled with UV or mass spectrometry detection, enables the separation and quantification of this compound in complex mixtures, such as plant extracts. [, , ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high sensitivity and selectivity for the identification and quantification of volatile compounds, including this compound, in various matrices. [, , ]

- Thin-Layer Chromatography (TLC): TLC, often coupled with bioautography, offers a rapid and cost-effective method for the separation and identification of this compound and assessment of its biological activity. [, ]

Q12: How is the quality of this compound controlled during development and manufacturing?

A12: Quality control of this compound involves stringent measures throughout the entire process, from sourcing raw materials to final product formulation. This includes:

- Good Manufacturing Practices (GMP): Adhering to GMP guidelines during manufacturing to ensure the quality, safety, and efficacy of this compound products. []

Q13: What is the environmental impact of this compound production?

A13: The environmental impact of this compound production is an important consideration. While it is a naturally occurring compound, large-scale extraction from plant sources can have ecological consequences. Sustainable practices, such as cultivating plants with high this compound content, using eco-friendly extraction methods, and minimizing waste generation, are crucial to mitigate any negative environmental impact. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。